![molecular formula C19H20Cl2O4 B13879261 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid is an organic compound with a complex structure featuring multiple functional groups
Vorbereitungsmethoden
The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 3,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 3,4-dichlorophenylmethoxy intermediate.
Coupling with the methylphenyl group: The intermediate is then coupled with a 3-methylphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Introduction of the ethoxypropanoic acid group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Wissenschaftliche Forschungsanwendungen
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid can be compared with similar compounds, such as:
3,4-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
3,4-Dichlorophenethylamine: Another compound with the dichlorophenyl group, but with different biological activities and applications.
4-[(3,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20Cl2O4 |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-24-18(10-19(22)23)14-5-7-17(12(2)8-14)25-11-13-4-6-15(20)16(21)9-13/h4-9,18H,3,10-11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
VRUGCGRXLNANPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


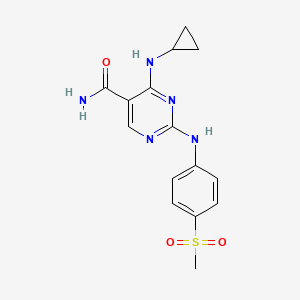


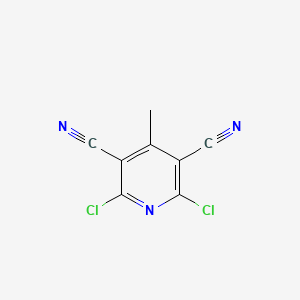

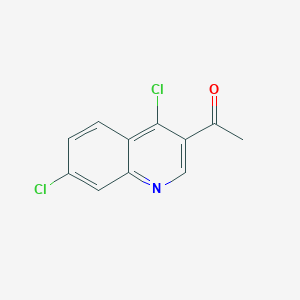
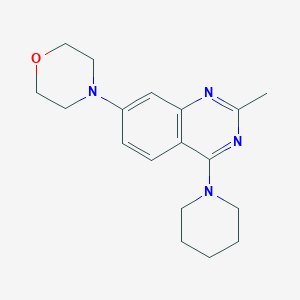
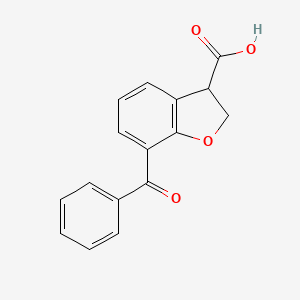
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
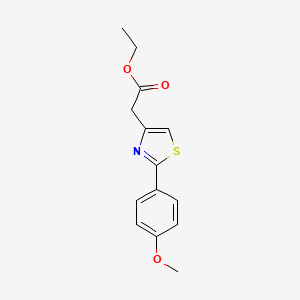
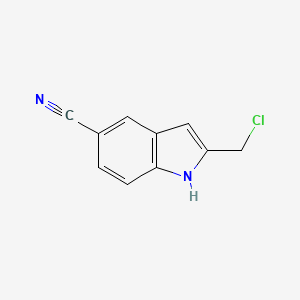
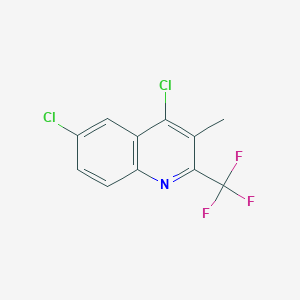
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
